molecular formula C13H20N2O5 B15104758 3-hydroxy-2-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-6-(hydroxymethyl)-4H-pyran-4-one

3-hydroxy-2-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-6-(hydroxymethyl)-4H-pyran-4-one

Cat. No.: B15104758
M. Wt: 284.31 g/mol
InChI Key: GGVORFBCCDEZHC-UHFFFAOYSA-N
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Description

3-hydroxy-2-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-6-(hydroxymethyl)-4H-pyran-4-one is a complex organic compound that features a piperazine ring and a pyranone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-2-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-6-(hydroxymethyl)-4H-pyran-4-one typically involves multi-step organic reactions. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-2-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-6-(hydroxymethyl)-4H-pyran-4-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce secondary alcohols.

Scientific Research Applications

3-hydroxy-2-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-6-(hydroxymethyl)-4H-pyran-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-hydroxy-2-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-6-(hydroxymethyl)-4H-pyran-4-one involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially inhibiting or activating their functions. The hydroxyl groups may also play a role in hydrogen bonding and other interactions at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-hydroxy-2-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-6-(hydroxymethyl)-4H-pyran-4-one is unique due to its combination of a piperazine ring and a pyranone ring, which provides a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H20N2O5

Molecular Weight

284.31 g/mol

IUPAC Name

3-hydroxy-2-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-(hydroxymethyl)pyran-4-one

InChI

InChI=1S/C13H20N2O5/c16-6-5-14-1-3-15(4-2-14)8-12-13(19)11(18)7-10(9-17)20-12/h7,16-17,19H,1-6,8-9H2

InChI Key

GGVORFBCCDEZHC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCO)CC2=C(C(=O)C=C(O2)CO)O

Origin of Product

United States

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